2-Ethyl-6-nitro-1h-benzimidazole

Description

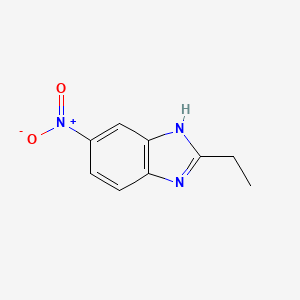

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJAEEPAUQTYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287170 | |

| Record name | 2-ethyl-6-nitro-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-42-5 | |

| Record name | 2-Ethyl-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 49474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethyl-6-nitro-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-nitro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-nitro-1H-benzimidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 6-nitrobenzimidazole, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid researchers in further characterization of this and similar molecules.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature. For comparison, the experimental data for 6-nitrobenzimidazole is also presented.

Table 1: Physicochemical Properties of this compound and 6-nitrobenzimidazole

| Property | This compound | 6-nitrobenzimidazole |

| CAS Number | 5805-42-5[1][2][3] | 94-52-0 |

| Molecular Formula | C₉H₉N₃O₂[4] | C₇H₅N₃O₂ |

| Molecular Weight | 191.19 g/mol [4] | 163.13 g/mol |

| Appearance | Powder[4] | Solid, Light Beige |

| Melting Point | Data not available | 207-210 °C |

| Boiling Point | 440.3 °C at 760 mmHg (Predicted)[4] | 290.19 °C (Predicted) |

| Density | 1.368 g/cm³ (Predicted)[4] | 1.4141 g/cm³ (Predicted) |

| Water Solubility | Data not available | <0.01 g/100 mL at 16.5 °C |

| pKa | Data not available | 10.95 ± 0.10 (Predicted) |

| logP | Data not available | Data not available |

Synthesis

The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding carboxylic acid or aldehyde. For this compound, this would involve the reaction of 4-nitro-o-phenylenediamine with propanoic acid or propanal. The reaction is often carried out in the presence of an acid catalyst and may be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[5][6]

Below is a generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be applied to characterize this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

-

-

Workflow Diagram :

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.

-

Apparatus : Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

-

Procedure (Shake-Flask Method) :

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled bath until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Workflow Diagram :

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

-

Apparatus : pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure :

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

-

-

Workflow Diagram :

References

- 1. This compound | 5805-42-5 | Benchchem [benchchem.com]

- 2. 2-ETHYL-6-NITRO-1H-BENZOIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5805-42-5|2-Ethyl-6-nitro-1H-1,3-benzodiazole|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Core Mechanism of Action: A Technical Guide to 2-Ethyl-6-nitro-1H-benzimidazole

For Immediate Release

A Deep Dive into the Antineoplastic and Antimicrobial Potential of 2-Ethyl-6-nitro-1H-benzimidazole, Postulated Mechanisms, and Pathways for Future Research.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the putative mechanism of action of this compound. While direct experimental data on this specific molecule is limited, this document synthesizes findings from closely related 2-substituted-6-nitro-1H-benzimidazole analogs to project its most probable biological activities and molecular targets. The evidence strongly suggests potential as a potent anticancer and antimicrobial agent, primarily through the inhibition of key enzymes such as Poly (ADP-ribose) polymerase (PARP) and Dihydrofolate Reductase (DHFR).

Postulated Core Mechanisms of Action

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The presence of a nitro group at the 6-position and an ethyl group at the 2-position on the benzimidazole ring of the title compound is anticipated to significantly influence its biological profile. Based on extensive studies of analogous compounds, the primary mechanisms of action are likely to be centered around the inhibition of enzymes critical for cancer cell survival and microbial proliferation.

Anticancer Activity: PARP Inhibition and Cell Cycle Arrest

A compelling body of evidence points towards Poly (ADP-ribose) polymerase (PARP) inhibition as a primary anticancer mechanism for 6-nitro-benzimidazole derivatives. PARP enzymes are crucial for DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), leads to the accumulation of DNA double-strand breaks during replication. This catastrophic DNA damage triggers cell cycle arrest, typically in the S phase, and subsequently induces apoptosis.

Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent cytotoxic effects against various human neoplastic cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[1] The mechanism for the most active of these analogs was confirmed to be PARP inhibition, leading to S phase arrest and apoptosis.[1]

dot

Antimicrobial and Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies on various N,2,6-trisubstituted 1H-benzimidazole derivatives have identified Dihydrofolate Reductase (DHFR) as a promising target for both antimicrobial and anticancer activities.[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of well-known drugs like methotrexate (anticancer) and trimethoprim (antibacterial). The structural similarity of benzimidazoles to purines may facilitate their binding to the active site of DHFR.

dot

Other Potential Anticancer Targets

In silico studies have also pointed to other potential targets for substituted benzimidazoles, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[2]

-

Histone Deacetylase 6 (HDAC6): An enzyme involved in regulating protein function and gene expression, often dysregulated in cancer.[2]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not yet published, the following tables summarize the activity of closely related 2-substituted-6-nitro-benzimidazole analogs against cancer cell lines and microbial strains. This data provides a strong rationale for prioritizing the investigation of the title compound.

Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

| Compound ID | 2-Position Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6 | 4-chloro-3-nitrophenyl | A549 (Lung Carcinoma) | 0.028 | [1] |

| 6 | 4-chloro-3-nitrophenyl | HACAT (Non-neoplastic) | 22.2 | [1] |

| 3 | 4-nitrophenyl | K562 (Leukemia) | >25 |[1] |

Table 2: PARP Inhibitory Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

| Compound ID | 2-Position Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3 | 4-nitrophenyl | PARP | 0.05 | [1] |

| 3-aminobenzamide | (Positive Control) | PARP | 28.5 |[1] |

Table 3: Antimicrobial Activity of N,2,6-Trisubstituted 1H-benzimidazole Derivatives

| Compound ID | Substituents (N-1, C-2, C-6) | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4k | Ethyl acetate, 4-chlorophenyl, nitro | Candida albicans | 8 | [2] |

| 4k | Ethyl acetate, 4-chlorophenyl, nitro | Aspergillus niger | 16 | [2] |

| 1d | H, 4-nitrophenyl, nitro | Escherichia coli | 2 | [2] |

| 1d | H, 4-nitrophenyl, nitro | Staphylococcus aureus (MRSA) | 4 |[2] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are outlined below.

General Experimental Workflow for Screening and Mechanism Identification

dot

Protocol 1: PARP Inhibition Assay (Fluorometric)

This assay measures the activity of PARP1 by detecting the consumption of its substrate, NAD+.

-

Reagent Preparation:

-

Prepare PARP Assay Buffer.

-

Reconstitute β-NAD+ to a stock solution.

-

Prepare Activated DNA solution.

-

Prepare a working solution of recombinant human PARP1 enzyme.

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add PARP Assay Buffer to all wells.

-

Add Activated DNA to all wells except the 'No DNA' control.

-

Add test compound dilutions or vehicle (DMSO) to appropriate wells.

-

Add a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Initiate the reaction by adding the PARP1 enzyme solution to all wells except the 'No Enzyme' control.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add the developer reagent which contains nicotinamidase.

-

Incubate for 15 minutes at 30°C.

-

Measure fluorescence with an excitation wavelength of 430 nm and an emission wavelength of 480 nm.

-

-

Data Analysis:

-

Subtract background fluorescence (No Enzyme control).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) by DHFR, monitored by the decrease in absorbance at 340 nm.

-

Reagent Preparation:

-

Prepare DHFR Assay Buffer.

-

Prepare a solution of recombinant human DHFR.

-

Prepare a solution of DHF substrate.

-

Prepare a solution of NADPH.

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Add DHFR Assay Buffer to all wells.

-

Add the test compound dilutions or vehicle (DMSO).

-

Add a known DHFR inhibitor (e.g., Methotrexate) as a positive control.

-

Add the DHFR enzyme solution.

-

Add the NADPH solution.

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value as described for the PARP assay.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

-

Conclusion and Future Directions

The available evidence from structurally analogous compounds strongly suggests that this compound holds significant promise as a dual anticancer and antimicrobial agent. The most probable mechanisms of action involve the inhibition of PARP and DHFR, leading to cell cycle arrest, apoptosis in cancer cells, and inhibition of microbial growth. Further investigation is warranted to confirm these mechanisms for the title compound and to fully elucidate its therapeutic potential. Key future research should focus on the direct synthesis and biological evaluation of this compound, including in vitro enzyme inhibition assays, cytotoxicity screening against a broad panel of cancer cell lines, and in vivo efficacy studies in relevant animal models.

References

biological activity of 2-Ethyl-6-nitro-1H-benzimidazole derivatives

An In-depth Technical Guide on the Biological Activity of 2-Substituted-6-nitro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of benzimidazole exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses specifically on the 6-nitro-1H-benzimidazole core, with various substitutions at the C-2 and N-1 positions. The introduction of a nitro group at the 6-position often enhances the biological potency of these compounds. This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key processes and pathways. While the initial topic specified 2-ethyl derivatives, the available body of research is more extensive for a broader range of 2-substituted analogs, which will be the focus of this guide.

Synthesis of 6-nitro-1H-benzimidazole Derivatives

The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives is typically achieved through a two-step process.[2][5] The initial step involves the condensation of 4-nitro-o-phenylenediamine with a variety of substituted aromatic aldehydes.[6] This reaction can be performed using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.[2][6] The second step involves the N-alkylation of the resulting 2,6-disubstituted 1H-benzimidazole with substituted halides to introduce diversity at the N-1 position.[2]

Biological Activities

Derivatives of 6-nitro-1H-benzimidazole have demonstrated significant potential as both antimicrobial and anticancer agents, often exhibiting dual activity.[5] This dual functionality is highly beneficial, especially for treating cancer patients who are often immunocompromised and susceptible to infections.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[5][7] Some compounds have been shown to induce apoptosis and cause cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected 6-nitro-1H-benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6 * | A549 (Lung) | 0.028 | [8] |

| Compound 6 * | K562 (Leukemia) | >25 | [8] |

| Compound 6 * | U251 (Glioblastoma) | 0.038 | [8] |

| Compound 3s | MCF-7 (Breast) | 2.12 | [5] |

| Compound 4b | HepG2 (Liver) | 1.84 | [5][7] |

| Compound 4k | HCT-116 (Colon) | 2.39 | [5] |

| Paclitaxel | MCF-7 | 2.35 | [9] |

| Paclitaxel | HepG2 | 4.75 | [9] |

*Structure: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole

Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism for this activity often involves the inhibition of microbial DHFR, an enzyme crucial for nucleotide synthesis.[5]

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Derivatives

| Compound ID | E. coli | S. faecalis | MSSA | MRSA | Reference |

|---|---|---|---|---|---|

| 1d | 4 | 8 | 4 | 8 | [6] |

| 2d | 8 | 16 | 8 | 16 | [6] |

| 3s | 2 | 4 | 2 | 4 | [6] |

| 4b | 4 | 8 | 4 | 8 | [6] |

| 4k | 2 | 4 | 2 | 4 | [6] |

| Ciprofloxacin | 8 | 16 | 8 | 16 |[6] |

Table 3: Antifungal Activity (MIC, µg/mL) of Selected Derivatives

| Compound ID | C. albicans | A. niger | Reference |

|---|---|---|---|

| 4k | 8 | 16 | [6] |

| Fluconazole | 4 | 128 |[6] |

Enzyme Inhibition

In silico molecular docking studies and subsequent in vitro assays have identified specific enzymes as potential targets for these benzimidazole derivatives. Dihydrofolate reductase (DHFR) is a particularly interesting target as its inhibition can account for both antimicrobial and anticancer effects.[5][7] Additionally, some derivatives have shown inhibitory activity against phosphodiesterase.[10]

Table 4: Enzyme Inhibition Activity of Selected Derivatives

| Compound ID | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3 * | PARP | 0.05 | [8] |

| Compound 4c | DHFR | 2.35 | [2] |

| 3-Aminobenzamide | PARP | 28.5 | [8] |

*Structure: 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazole

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized microbial inoculum is prepared and added to each well.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualized Workflows and Pathways

Conclusion

The 6-nitro-1H-benzimidazole scaffold is a versatile and potent core for the development of novel therapeutic agents. The derivatives discussed demonstrate significant anticancer and antimicrobial activities, often at concentrations comparable or superior to existing drugs.[5][6] The dual-action potential of these compounds, particularly through mechanisms like DHFR inhibition, makes them promising candidates for further preclinical and clinical investigation. Future research should focus on optimizing the substituents at the C-2 and N-1 positions to enhance potency and selectivity while maintaining a favorable safety profile, as predicted by computational ADMET studies.[5][7]

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details standard experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Compound Information

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol [1] |

| CAS Number | 5805-42-5[1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid or its derivative, followed by purification and spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Data

NMR Spectroscopy Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H (imidazole) |

| ~8.4 | Doublet | 1H | Ar-H (H-7) |

| ~8.0 | Doublet of doublets | 1H | Ar-H (H-5) |

| ~7.6 | Doublet | 1H | Ar-H (H-4) |

| ~3.0 | Quartet | 2H | -CH₂- |

| ~1.4 | Triplet | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=N (imidazole) |

| ~148 | C-NO₂ |

| ~142 | Aromatic C |

| ~135 | Aromatic C |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

| ~22 | -CH₂- |

| ~12 | -CH₃ |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1450 | Medium | Aromatic C=C stretch |

Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 192.0768 |

| [M+Na]⁺ | 214.0587 |

| [M-H]⁻ | 190.0622 |

Data predicted by computational models.[2]

Experimental Protocols

The following are detailed, standard methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is a general method for the synthesis of 2-alkyl-nitro-benzimidazoles.

Materials:

-

4-nitro-o-phenylenediamine

-

Propanoic acid

-

4M Hydrochloric acid

-

Ammonium hydroxide solution

-

Ethanol

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol) is placed in a round-bottom flask.

-

4M Hydrochloric acid (50 mL) is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide solution until a precipitate forms.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 180 ppm

IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the solid, purified compound is placed directly onto the ATR crystal.

Data Acquisition:

-

Mode: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 300-400 °C

-

Mass Range: 50-500 m/z

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. The provided protocols are standard and may require optimization based on the specific instrumentation available.

References

Crystal Structure of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and an ethyl substituent to the benzimidazole scaffold, as in 2-Ethyl-6-nitro-1H-benzimidazole, can significantly modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of this compound has not been publicly reported. Therefore, this guide will provide a detailed overview of a closely related analogue, 1-Methyl-6-nitro-1H-benzimidazole , for which crystallographic data is available.[1] This will be supplemented with general experimental protocols for the synthesis of nitro-benzimidazole derivatives, providing a foundational understanding for researchers working with this class of compounds.

Crystal Structure Analysis of 1-Methyl-6-nitro-1H-benzimidazole

The crystal structure of 1-Methyl-6-nitro-1H-benzimidazole (C₈H₇N₃O₂) provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be similar in its 2-ethyl analogue.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-Methyl-6-nitro-1H-benzimidazole.[1]

| Parameter | Value |

| Empirical Formula | C₈H₇N₃O₂ |

| Formula Weight | 177.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 12.852(3) Åb = 7.043(2) Åc = 17.690(4) Å |

| Volume | 1601.2(7) ų |

| Z | 8 |

| Density (calculated) | 1.470 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Siemens P4 |

| Reflections Collected | 3027 |

| Independent Reflections | 2325 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.130 |

| Goodness-of-fit on F² | 0.96 |

Experimental Protocols

While the specific crystallization protocol for this compound is not available, a general methodology for the synthesis of related benzimidazole derivatives can be outlined based on established procedures.

General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde.[2]

Workflow for the Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

Caption: General workflow for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.

Detailed Methodology:

-

Reaction Setup: A mixture of 4-nitro-o-phenylenediamine and a slight molar excess of the corresponding aldehyde (e.g., propionaldehyde for the 2-ethyl derivative) is dissolved in a suitable solvent such as ethanol.

-

Catalysis: A catalytic amount of an acid catalyst, for example, ammonium chloride, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux (typically 80-90 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted-6-nitro-1H-benzimidazole.

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for the target compound is unavailable, a general approach can be described.

Caption: Postulated inhibitory action of benzimidazole derivatives on the DHFR pathway.

Conclusion

The precise crystal structure of this compound remains to be determined. However, by examining the crystallographic data of the closely related 1-Methyl-6-nitro-1H-benzimidazole and employing established synthetic protocols, researchers can gain significant insights into the structural and functional characteristics of this important class of molecules. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling more precise molecular modeling and the rational design of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Ethyl-6-nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative experimental data in publicly available literature, this document provides a comprehensive overview based on the known solubility characteristics of structurally related benzimidazole derivatives. It includes a qualitative solubility summary, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide is intended to provide researchers with a foundational understanding and practical methodologies for handling and characterizing this compound.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules. The physicochemical properties of such compounds, particularly their solubility in various solvents, are critical for their synthesis, purification, formulation, and biological activity assessment. The ethyl group at the 2-position and the nitro group at the 6-position significantly influence the polarity and, consequently, the solubility of the parent benzimidazole ring. This guide aims to provide the most accurate possible solubility profile in the absence of direct experimental data.

Predicted Solubility Profile of this compound

-

2-Ethyl-1H-benzimidazole: The presence of the ethyl group generally enhances solubility in organic solvents. It is reported to be soluble in many organic solvents, including alcohols, ethers, and ketones, with slight solubility in water[3].

-

6-Nitro-1H-benzimidazole (or 5-Nitro-1H-benzimidazole): The nitro group is a polar functional group. 6-Nitro-1H-benzimidazole is described as having very low solubility in water, with one source indicating insolubility and another providing a value of 0.5 g/L[4][5].

-

Benzimidazole: The parent compound is freely soluble in alcohol, sparingly soluble in ether, and practically insoluble in less polar solvents like benzene and petroleum ether[6].

Based on these analogs, the following table summarizes the predicted qualitative solubility of this compound in various common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The benzimidazole core and the nitro group can engage in hydrogen bonding, but the overall nonpolar surface area from the benzene ring and ethyl group is expected to limit aqueous solubility. Solubility is predicted to be higher in alcohols compared to water. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents are effective at solvating polar functional groups and the benzimidazole ring system. Structurally related benzimidazoles often show good solubility in these solvents. |

| Nonpolar Aprotic | Toluene, Hexane | Sparingly to Insoluble | The ethyl group may provide some solubility in less polar solvents like toluene, but the polar nitro group and the benzimidazole ring's capacity for hydrogen bonding will likely lead to poor solubility in highly nonpolar solvents like hexane. The parent benzimidazole is practically insoluble in benzene[6]. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has an intermediate polarity and can dissolve a range of organic compounds. Solubility is expected but may be limited. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This protocol outlines the necessary steps.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents of analytical grade

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust, inferred solubility profile based on the behavior of its structural analogs. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in various solvents, which is a critical step for its application in research and development. The presented information serves as a valuable resource for scientists and professionals working with this and related benzimidazole derivatives.

References

- 1. PubChemLite - this compound (C9H9N3O2) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the therapeutic potential of the benzimidazole scaffold, with a specific focus on nitro-substituted derivatives. Direct experimental data on 2-Ethyl-6-nitro-1H-benzimidazole is limited in the public domain. Therefore, the potential therapeutic targets and mechanisms outlined below are extrapolated from studies on structurally related compounds.

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2][3] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole ring is anticipated to modulate its physicochemical properties and biological activity. This guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of analogous compounds. The primary areas of therapeutic promise for this class of molecules are oncology, infectious diseases, and parasitic infections.

Potential Anticancer Therapeutic Targets

Nitro-substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, suggesting that this compound could be a promising candidate for cancer therapy. Key potential targets and pathways include:

DNA Damage Repair and Cell Cycle Regulation

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent PARP inhibitors.[4] PARP enzymes play a crucial role in DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death.

-

Cell Cycle Arrest: Certain nitro-benzimidazole derivatives have been shown to induce cell cycle arrest, particularly in the S phase.[4] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Epigenetic Modulation

-

Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their aberrant activity is linked to cancer development. Molecular docking studies have predicted that some N-substituted 6-nitro-1H-benzimidazole derivatives are potential inhibitors of HDAC6.[5][6][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

Angiogenesis and Kinase Signaling

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Molecular docking studies have identified VEGFR-2 as a potential target for 6-nitro-1H-benzimidazole derivatives.[5][6][7]

Folate Metabolism

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. DHFR is a validated target for both anticancer and antimicrobial agents.[1][2] In silico and in vitro studies have shown that substituted benzimidazoles can inhibit DHFR.[1]

Quantitative Data: In Vitro Anticancer Activity of Structurally Related Nitro-Benzimidazoles

| Compound | Cell Line | IC50 | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [4] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic keratinocytes) | 22.2 µM | [4] |

| A 2-aryl-5(6)-nitro-1H-benzimidazole derivative (Compound 3) | PARP Inhibition | 0.05 µM | [4] |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, RMS, and C26 | 2.39–10.95 µM | [1] |

| N-substituted 6-nitro-1H-benzimidazole derivatives | Various Cancer Cell Lines | 1.84 to 10.28 µM | [5] |

Potential Antimicrobial and Antiparasitic Therapeutic Targets

The benzimidazole scaffold is the basis for a major class of anthelmintic drugs, and nitro-substituted derivatives also show promise as broader antimicrobial and antiparasitic agents.

Microtubule Synthesis Inhibition

The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasites. This disruption of the cytoskeleton leads to impaired nutrient uptake and ultimately parasite death. This is a well-established target for the benzimidazole class.

Folate Metabolism

-

Dihydrofolate Reductase (DHFR) Inhibition: As in cancer, DHFR is a crucial enzyme for the survival of bacteria and protozoa. The inhibition of microbial DHFR is a validated strategy for antimicrobial therapy.[1][2]

Sterol Biosynthesis

-

Lanosterol 14α-demethylase (CYP51) Inhibition: In fungi, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A 4-nitro-1H-benzimidazole derivative has demonstrated inhibitory activity against this enzyme.[1]

Bioactivation by Nitroreductases

In certain anaerobic protozoa and bacteria, the nitro group of nitro-heterocyclic compounds can be reduced by nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules.[8] This mechanism is crucial for the activity of drugs like metronidazole and benznidazole.[8]

Quantitative Data: In Vitro Antimicrobial Activity of Structurally Related Nitro-Benzimidazoles

| Compound Class | Organism(s) | MIC | Reference |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | MSSA and MRSA | 4–16 µg/mL | [1] |

| N-substituted 6-nitro-1H-benzimidazole derivatives | E. coli, S. faecalis, MSSA, MRSA | 2 to 16 µg/mL | [5] |

| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k) | C. albicans, A. niger | 8 to 16 µg/mL | [5] |

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: PARP Inhibition Pathway by Nitro-Benzimidazole Analogues.

Caption: DHFR Inhibition Pathway by Nitro-Benzimidazole Analogues.

Experimental Workflow

Caption: Drug Discovery Workflow for Benzimidazole Derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the therapeutic potential of benzimidazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PARP Inhibition Assay

This assay measures the inhibition of PARP enzyme activity.

-

Assay Principle: A common format is an ELISA-based assay that detects the product of PARP activity, poly(ADP-ribose) (PAR).

-

Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

-

Reaction Mixture: Add the PARP enzyme, NAD+ (the co-factor for PARP), and various concentrations of the test compound to the wells.

-

Incubation: Incubate the plate to allow the PARP reaction to proceed.

-

Detection: Add an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Signal Development: Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC50 value.

Molecular Docking

This computational method predicts the preferred orientation of a ligand (the test compound) when bound to a target protein.

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., DHFR, VEGFR-2) from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the test compound and optimize its geometry.

-

Binding Site Definition: Identify the active site or binding pocket of the target protein.

-

Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the protein's active site. The software calculates a docking score for each pose, which estimates the binding affinity.

-

Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet widely available, the extensive research on structurally similar nitro-benzimidazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology and infectious diseases, with key potential targets including PARP, DHFR, VEGFR-2, and HDACs. Future research should focus on the synthesis of this compound and its systematic evaluation in the in vitro and in vivo models described in this guide to validate these predicted therapeutic targets and elucidate its full therapeutic potential.

References

- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 8. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group onto the benzimidazole scaffold can modulate the molecule's electronic properties and biological functions, often enhancing its therapeutic potential. 2-Ethyl-6-nitro-1H-benzimidazole is a member of this class and holds promise for applications in drug discovery, particularly as a scaffold for developing novel antimicrobial and anticancer agents.[1][2][3] The nitro-substituent, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets. This document provides detailed protocols for the synthesis of this compound from 4-nitro-o-phenylenediamine, along with relevant data and workflow diagrams to aid researchers in its preparation and further investigation.

Potential Applications

Derivatives of 6-nitrobenzimidazole have been investigated for a variety of pharmacological activities:

-

Antimicrobial Activity: Nitrobenzimidazole compounds have demonstrated potent activity against a range of bacterial and fungal strains.[3] The nitro group can be crucial for the mechanism of action, which may involve bioreduction to reactive nitroso or hydroxylamino species that can damage cellular macromolecules.

-

Anticancer Activity: Several studies have reported the potential of nitro-substituted benzimidazoles as anticancer agents.[1][3] Their proposed mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase.[3]

-

Antiparasitic Agents: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs. The addition of a nitro group can lead to new derivatives with potential activity against various parasites.

-

Enzyme Inhibition: Certain 6-nitrobenzimidazole derivatives have been identified as potential inhibitors of enzymes like phosphodiesterases.[4]

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with propanoic acid. This reaction, known as the Phillips-Ladenburg synthesis, can be carried out under acidic conditions, often with heating. Below are two common protocols.

Protocol 1: Conventional Heating with Acid Catalysis

This method utilizes a strong acid catalyst and thermal energy to drive the cyclization.

Materials:

-

4-nitro-o-phenylenediamine

-

Propanoic acid

-

4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

-

Sodium carbonate (Na₂CO₃) solution (10% w/v)

-

Ethanol

-

Activated charcoal

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-nitro-o-phenylenediamine (1.0 eq).

-

Addition of Reagents: Add propanoic acid (3.0 eq) and 4M HCl (5-10 volumes).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, treatment with activated charcoal during recrystallization may be necessary to decolorize it.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

-

4-nitro-o-phenylenediamine

-

Propanoic acid

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Ethanol

-

Distilled water

Procedure:

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 eq), propanoic acid (2.0 eq), and a catalytic amount of p-TsOH in ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power (e.g., 100 W) for 10-30 minutes. Optimization of time and temperature may be required.

-

Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of the solution upon cooling. If not, add cold distilled water to induce precipitation.

-

Isolation and Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 2-substituted-6-nitro-1H-benzimidazole, which can be expected to be similar for the 2-ethyl derivative.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 4 - 6 hours | 10 - 30 minutes |

| Typical Yield | 75 - 85% | 85 - 95% |

| Melting Point | >200 °C (decomposes) | >200 °C (decomposes) |

| Appearance | Yellow to brown solid | Yellow solid |

| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO |

Note: The exact values may vary depending on the specific reaction conditions and scale.

Characterization Data

-

¹H NMR: Expected signals would include aromatic protons on the benzimidazole ring, a quartet for the methylene group of the ethyl substituent, and a triplet for the methyl group of the ethyl substituent. The chemical shifts of the aromatic protons will be influenced by the nitro group.

-

¹³C NMR: Signals corresponding to the carbon atoms of the benzimidazole core and the ethyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₉H₉N₃O₂) would be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching of the N-O bonds of the nitro group.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Nitration of 2-Ethyl-1H-Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nitration of 2-ethyl-1H-benzimidazole, a critical process for the synthesis of novel pharmaceutical intermediates. The described methodology is adapted from established procedures for similar benzimidazole derivatives and is intended to serve as a foundational guide for laboratory synthesis. This protocol outlines the necessary reagents, reaction conditions, and analytical methods for the successful synthesis and characterization of the nitrated products.

Introduction

Benzimidazole and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate the electronic properties and biological activity of the parent molecule, making nitration a crucial step in the development of new therapeutic agents. Nitrated benzimidazoles have shown potential in various areas, including as antimicrobial and anticancer agents. This protocol details a reliable method for the nitration of 2-ethyl-1H-benzimidazole, focusing on regioselectivity and product isolation.

Data Presentation

The nitration of 2-ethyl-1H-benzimidazole is expected to yield a mixture of isomers, primarily 2-ethyl-5-nitro-1H-benzimidazole and 2-ethyl-6-nitro-1H-benzimidazole, due to the directing effects of the imidazole ring. The following table summarizes representative quantitative data for this reaction.

| Parameter | Value |

| Reactant | 2-Ethyl-1H-benzimidazole |

| Nitrating Agent | Nitric Acid / Sulfuric Acid |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Typical Overall Yield | 75-85% |

| Isomer Ratio (5-nitro:6-nitro) | Approx. 1:1 |

| Melting Point (5-nitro isomer) | ~210-215 °C |

| Melting Point (6-nitro isomer) | ~180-185 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| 5-nitro isomer | 12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |

| 6-nitro isomer | 12.7 (s, 1H, NH), 8.3 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |

| Mass Spec (m/z) | 191.07 (M+) |

Note: The data presented above are representative and may vary based on specific experimental conditions.

Experimental Protocols

Materials and Reagents

-

2-Ethyl-1H-benzimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Standard Glassware for Extraction and Filtration

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) Plates (Silica Gel)

-

NMR Spectrometer

-

Mass Spectrometer

Synthesis of 2-Ethyl-5(6)-nitro-1H-benzimidazole

-

Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-1H-benzimidazole (1.46 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) at 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-ethyl-1H-benzimidazole over a period of 30 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Carefully pour the reaction mixture over crushed ice (50 g). The crude product will precipitate out of the solution.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation: Filter the precipitated solid and wash thoroughly with cold deionized water.

-

Extraction: The aqueous filtrate can be extracted with ethyl acetate (3 x 20 mL) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the 5-nitro and 6-nitro isomers.

-

Characterization: The purified isomers should be characterized by NMR and Mass Spectrometry to confirm their identity and purity.

Visualizations

Experimental Workflow

Caption: Nitration Workflow

Potential Signaling Pathway Involvement

Nitrated benzimidazoles can potentially act as inhibitors of various signaling pathways implicated in cancer and microbial infections. For instance, they may interfere with kinase signaling cascades.

Application Notes and Protocols: 2-Ethyl-6-nitro-1H-benzimidazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-6-nitro-1H-benzimidazole as a foundational building block in organic synthesis. The inherent functionalities of this molecule—a reactive benzimidazole core, a modifiable nitro group, and an ethyl substituent influencing solubility—make it a valuable precursor for the development of a wide range of biologically active compounds.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and antiviral properties.[1][2] The presence of the nitro group at the 6-position offers a strategic point for chemical modification, primarily through reduction to an amine, which can then be further functionalized. This, combined with the potential for N-alkylation or N-arylation of the imidazole ring, positions this compound as a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO |

| Melting Point | 188-192 °C (Representative) |

Synthesis of this compound

The synthesis of the title compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with either propanoic acid (Phillips-Ladenburg synthesis) or propionaldehyde.

Diagram of Synthetic Workflow

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Phillips-Ladenburg Reaction

This protocol describes the condensation of 4-nitro-o-phenylenediamine with propanoic acid.

Materials:

-

4-nitro-o-phenylenediamine

-

Propanoic acid

-

4M Hydrochloric acid

-

10% Ammonium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

In a 250 mL round-bottom flask, suspend 10.0 g (65.3 mmol) of 4-nitro-o-phenylenediamine in 50 mL of 4M hydrochloric acid.

-

Add 5.8 g (78.4 mmol) of propanoic acid to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The solution should become homogeneous.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a 10% ammonium hydroxide solution until a pH of approximately 7-8 is reached. This should be done in an ice bath to manage the exothermic reaction.

-

The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol with the addition of a small amount of activated charcoal to obtain pure this compound as a pale yellow solid.

Representative Data:

| Parameter | Value |

| Yield | 75-85% |

| Melting Point | 188-192 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |

| IR (KBr, cm⁻¹) | 3420 (N-H), 1515, 1340 (NO₂) |

Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of more complex molecules through modifications at the N-H and nitro group functionalities.

Diagram of Derivatization Pathways

Caption: Key synthetic transformations of this compound.

Protocol 2: N-Alkylation and N-Benzylation

This protocol details the general procedure for the N-alkylation and N-benzylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide) or benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 1.91 g (10 mmol) of this compound in 20 mL of DMF, add 2.07 g (15 mmol) of anhydrous potassium carbonate.

-

Add 12 mmol of the respective alkyl or benzyl halide dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-substituted product.

Representative Data for N-Alkylated/Benzylated Derivatives: